N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(18-12-24-16-3-1-2-4-17(16)25-18)21-10-13-5-6-15(20-9-13)14-7-8-23-11-14/h1-9,11,18H,10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKWLHJRXBCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O4, with a molecular weight of approximately 336.347 g/mol. The compound features a complex structure that includes a furan ring and a pyridine moiety, contributing to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₄ |
| Molecular Weight | 336.347 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Notably:
Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), A549 (lung cancer).
IC50 Values : The compound demonstrated IC50 values ranging from 0.5 to 5 µM across different studies, indicating potent anticancer activity compared to standard chemotherapy agents.
In a study by Arafa et al., compounds similar to this structure showed over 80% inhibition in cell proliferation at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways.
Apoptosis Induction Mechanism
The mechanism by which this compound induces apoptosis has been explored through caspase activation assays. The results indicate significant increases in caspase activity in treated cells compared to controls.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, warranting further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study published in MDPI demonstrated that benzo[b]furan derivatives exhibit significant growth inhibition across multiple cancer cell lines with GI50 values often below 1 µM. This study emphasized the importance of structural modifications for enhancing biological activity .
- Mechanistic Insights : Another investigation focused on the interaction of similar compounds with tubulin, revealing that these compounds could inhibit tubulin polymerization—a critical process for cancer cell division—by up to 70% .
- Combinatorial Effects : Research has shown that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy against resistant cancer cell lines .
Q & A
Q. Q1. How can researchers optimize the synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide to improve yield and purity?
Methodological Answer: Synthetic routes for structurally analogous compounds (e.g., ) suggest multi-step protocols involving:
- Coupling reactions : Amide bond formation between pyridine-methylamine and dihydrobenzo[d][1,4]dioxine-carboxylic acid derivatives.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Temperature control : Reactions are typically conducted at 50–80°C to balance kinetics and side-product formation .
- Purification : Flash chromatography (hexane/EtOAc gradients) or HPLC (C18 columns) achieves >95% purity .
Q. Q2. What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry of the furan-pyridine linkage and carboxamide bond (e.g., δ 8.2–8.5 ppm for pyridine protons; δ 4.3–4.6 ppm for dihydrodioxine CH) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~395–405 g/mol) .
- HPLC retention times : Compare with standards to assess purity (e.g., 8–12 min on C18 columns) .
Q. Q3. How does solubility impact experimental design for in vitro assays?
Methodological Answer:
- Solubility screening : Use DMSO for stock solutions (20–50 mM), followed by dilution in PBS or cell culture media (<1% DMSO).
- Data-driven adjustments : If precipitation occurs (common with lipophilic heterocycles), employ surfactants (e.g., Tween-80) or cyclodextrins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
